molecular formula C7H5FN2O B1367791 4-Fluoro-1,2-benzoxazol-3-amine CAS No. 904815-05-0

4-Fluoro-1,2-benzoxazol-3-amine

Cat. No. B1367791
M. Wt: 152.13 g/mol
InChI Key: YYCPEUWXNKDHQE-UHFFFAOYSA-N
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Patent
US08173641B2

Procedure details

4.00 g (35.65 mmol) of potassium tert-butoxide and 2.60 g (34.64 mmol) of acetohydroxamic acid are dissolved in 50 ml of dry dimethylformamide and stirred at room temperature for 45 minutes. After the addition of 3.30 g (23.72 mmol) of 2,6-difluorobenzonitrile, the mixture is stirred at 50° C. for 16 hours. The mixture is concentrated under reduced pressure, and the residue is dissolved in dichloromethane and washed with water. After drying and concentration of the organic phase, 3.2 g of a yellow resin are obtained, which, according to 1H NMR, is about 85% pure.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([NH:10][OH:11])(=O)[CH3:8].[F:12][C:13]1C=[CH:19][CH:18]=[C:17](F)[C:14]=1C#N.C[N:23](C)C=O>>[NH2:23][C:7]1[C:8]2[C:13]([F:12])=[CH:14][CH:17]=[CH:18][C:19]=2[O:11][N:10]=1 |f:0.1|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
2.6 g
Type
reactant
Smiles
C(C)(=O)NO
Name
Quantity
50 mL
Type
reactant
Smiles
CN(C=O)C
Step Two
Name
Quantity
3.3 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC=C1)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at 50° C. for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
NC1=NOC2=C1C(=CC=C2)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.